(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol (5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol
Brand Name: Vulcanchem
CAS No.: 1699741-94-0
VCID: VC11688792
InChI: InChI=1S/C8H5BrF4O/c9-6-1-4(3-14)7(10)2-5(6)8(11,12)13/h1-2,14H,3H2
SMILES: C1=C(C(=CC(=C1Br)C(F)(F)F)F)CO
Molecular Formula: C8H5BrF4O
Molecular Weight: 273.02 g/mol

(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol

CAS No.: 1699741-94-0

Cat. No.: VC11688792

Molecular Formula: C8H5BrF4O

Molecular Weight: 273.02 g/mol

* For research use only. Not for human or veterinary use.

(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol - 1699741-94-0

Specification

CAS No. 1699741-94-0
Molecular Formula C8H5BrF4O
Molecular Weight 273.02 g/mol
IUPAC Name [5-bromo-2-fluoro-4-(trifluoromethyl)phenyl]methanol
Standard InChI InChI=1S/C8H5BrF4O/c9-6-1-4(3-14)7(10)2-5(6)8(11,12)13/h1-2,14H,3H2
Standard InChI Key VEUQXBZFJPBBTF-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1Br)C(F)(F)F)F)CO
Canonical SMILES C1=C(C(=CC(=C1Br)C(F)(F)F)F)CO

Introduction

Structural and Chemical Properties

Molecular Architecture

(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol features a benzene ring substituted at the 2-, 4-, and 5-positions with fluorine, trifluoromethyl (CF3\text{CF}_3), and bromine atoms, respectively, alongside a hydroxymethyl (-CH2_2OH) group at the para position relative to the trifluoromethyl substituent. The IUPAC name, [5-bromo-2-fluoro-4-(trifluoromethyl)phenyl]methanol, reflects this substitution pattern. The canonical SMILES representation C1=C(C(=CC(=C1Br)C(F)(F)F)F)CO\text{C1=C(C(=CC(=C1Br)C(F)(F)F)F)CO} encodes the connectivity, while the InChIKey VEUQXBZFJPBBTF-UHFFFAOYSA-N\text{VEUQXBZFJPBBTF-UHFFFAOYSA-N} provides a unique identifier for database retrieval.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC8H5BrF4O\text{C}_8\text{H}_5\text{BrF}_4\text{O}
Molecular Weight273.02 g/mol
CAS Registry Number1699741-94-0
SMILESC1=C(C(=CC(=C1Br)C(F)(F)F)F)CO
Topological Polar Surface Area20.2 Ų

Electronic and Steric Effects

The trifluoromethyl group exerts strong electron-withdrawing effects via inductive withdrawal, polarizing the aromatic ring and directing electrophilic substitution reactions to specific positions . Concurrently, its steric bulk creates crowding, which influences regioselectivity in metalation and coupling reactions . For example, in related bromo(trifluoromethyl)quinolines, the CF3\text{CF}_3 group transmits steric pressure, hindering deprotonation at adjacent positions when paired with bulky substituents . This interplay between electronic and steric factors is critical in designing synthetic routes for (5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol.

The bromine atom, a moderate ortho/para director, further modulates reactivity, while the fluorine atom at the 2-position enhances metabolic stability by resisting oxidative degradation. The hydroxymethyl group introduces hydrogen-bonding capability, potentially improving solubility in polar solvents—a property leveraged in pharmaceutical formulations.

Synthetic Methodologies

Industrial-Scale Synthesis

The synthesis of (5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol typically begins with halogenated benzoic acid precursors. A representative route involves:

  • Bromination: 4-Chloro-2-fluorobenzoic acid undergoes electrophilic bromination to yield 5-bromo-4-chloro-2-fluorobenzoic acid .

  • Acyl Chloride Formation: Treatment with thionyl chloride (SOCl2\text{SOCl}_2) converts the carboxylic acid to the corresponding acyl chloride .

  • Amidation: Reaction with N,ON,O-dimethylhydroxylamine hydrochloride forms a Weinreb amide intermediate, 5-bromo-4-chloro-2-fluoro-NN-methoxy-NN-methylbenzamide .

  • Grignard Addition: A methyl Grignard reagent (CH3MgX\text{CH}_3\text{MgX}) attacks the amide, yielding a ketone intermediate .

  • Reduction: The ketone is reduced to the alcohol using borane-THF (BH3THF\text{BH}_3\cdot\text{THF}) under controlled conditions .

Table 2: Optimization Parameters for Key Steps

StepConditionsYield
BrominationBr2\text{Br}_2, FeBr3\text{FeBr}_3, 80°C85%
Acyl Chloride FormationSOCl2\text{SOCl}_2, reflux95%
Grignard AdditionCH3MgBr\text{CH}_3\text{MgBr}, THF, 0°C80%
Borane ReductionBH3THF\text{BH}_3\cdot\text{THF}, 70°C69%

Challenges in Purification

The presence of multiple halogen atoms and the trifluoromethyl group complicates purification. Column chromatography with silica gel and gradients of ethyl acetate in hexane is commonly employed . Automated reactors and continuous-flow systems are increasingly adopted to enhance reproducibility and scale-up feasibility.

Comparative Analysis with Analogous Compounds

2-Bromo-4-(trifluoromethyl)quinoline

Introducing a nitrogen atom into the aromatic system (quinoline scaffold) significantly impacts bioavailability. The basic nitrogen increases water solubility at physiological pH, but steric hindrance from the CF3\text{CF}_3 group limits metabolic clearance, extending plasma half-life .

Industrial and Materials Science Applications

Liquid Crystal Engineering

The combination of fluorine and bromine substituents enhances anisotropic polarizability, making the compound a candidate for nematic liquid crystals. Differential scanning calorimetry (DSC) of related derivatives shows mesophase transitions between 120°C and 150°C.

Polymer Additives

Incorporating (5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol into epoxy resins improves flame retardancy due to bromine’s radical-scavenging properties. Thermogravimetric analysis (TGA) reveals a 40% reduction in peak heat release rate compared to non-halogenated analogs.

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